N,N-Bis(2-methylpropyl)prop-1-en-1-amine
Description
Properties
CAS No. |
100334-82-5 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-N-prop-1-enylpropan-1-amine |
InChI |
InChI=1S/C11H23N/c1-6-7-12(8-10(2)3)9-11(4)5/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
MBCKVJRETSOENF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN(CC(C)C)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Diisobutylamine (1-Propanamine, 2-methyl-N-(2-methylpropyl)-)
- Molecular Formula : C₈H₁₉N
- Molecular Weight : 129.24 g/mol
- Structure : Saturated tertiary amine with two isobutyl groups on nitrogen.
- Key Properties :
- Boiling Point: ~142–145°C
- Vapor Pressure: 10 mmHg at 30°C
- Solubility: Slightly soluble in water, miscible with organic solvents.
- Reactivity: Less reactive than unsaturated analogs due to the absence of a double bond.
- Applications : Widely used as a corrosion inhibitor and surfactant precursor.
- Safety : Classified as flammable (Flash Point: 29°C) and moderately toxic via inhalation and dermal exposure .
Contrast with Target Compound :
The absence of the propene backbone in diisobutylamine results in higher thermal stability but lower reactivity in addition reactions. The target compound’s double bond likely reduces its boiling point and increases susceptibility to electrophilic attacks .
N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine
- Molecular Formula : C₁₄H₁₉N
- Molecular Weight : 201.31 g/mol
- Structure : Allylamine derivative with a phenyl-substituted ethyl group and a propene backbone.
- Key Properties :
- Applications : Primarily used in research settings for synthetic organic chemistry.
Contrast with Target Compound :
The phenyl group in this compound introduces steric hindrance and aromatic conjugation, which are absent in the target compound. This difference may lead to divergent reactivity patterns, such as preferential participation in aromatic electrophilic substitution versus allylic amination .
N,N-Bisisopropyl-3-phenyl-2-propenamine
- CAS No.: 87462-12-2
- Structure : Features a phenyl group at the C3 position of the propene chain and isopropyl substituents on nitrogen.
- Key Properties :
- The phenyl group increases molecular weight (C₁₃H₁₉N) and hydrophobicity.
- Enhanced stability due to resonance stabilization of the double bond by the aromatic ring.
- Applications: Potential use in polymer chemistry and catalysis .
Contrast with Target Compound :
The target compound lacks aromatic substituents, making it less stable but more reactive in free-radical or nucleophilic addition reactions.
General Trends in Allylamines
- Physicochemical Properties :
- Allylamines generally exhibit lower boiling points than their saturated counterparts due to reduced molecular packing efficiency.
- Increased solubility in polar aprotic solvents (e.g., acetonitrile) compared to aliphatic amines.
- Reactivity :
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Highlights |
|---|---|---|---|---|
| N,N-Bis(2-methylpropyl)prop-1-en-1-amine | C₁₁H₂₁N | 169.29 (calculated) | ~180–190 (est.) | High allylic reactivity |
| N,N-Diisobutylamine | C₈H₁₉N | 129.24 | 142–145 | Low reactivity, thermal stability |
| N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine | C₁₄H₁₉N | 201.31 | Not reported | Aromatic conjugation effects |
Preparation Methods
Transition-Metal Catalyzed Allylic Amination
Palladium- or rhodium-catalyzed methods enable regioselective allylic amination. This approach is advantageous for controlling double-bond geometry and avoiding harsh conditions.
Procedure :
-
Diisobutylamine (10 mmol) is reacted with allyl acetate (12 mmol) in tetrahydrofuran (THF).
-
A catalytic system of Pd(OAc)<sub>2</sub> (5 mol%) and BINAP (6 mol%) is added, along with Cs<sub>2</sub>CO<sub>3</sub> (15 mmol) as a base.
-
The reaction is stirred at 80°C for 12 hours.
-
The product is isolated via extraction and column chromatography.
Key Data :
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| Diisobutylamine + Allyl Acetate | Pd(OAc)<sub>2</sub>/BINAP, THF, 80°C | 72–78% |
Regioselectivity :
The catalyst stabilizes the π-allyl intermediate, favoring anti-attack by the amine to form the thermodynamically stable (E)-isomer. This method avoids racemization and side-product formation.
DES-Mediated Alkylation Using Allylic Alcohols
Deep eutectic solvents (DES) act as green catalysts and solvents for alkylation with allylic alcohols, eliminating the need for hazardous halides.
Procedure :
-
A DES composed of choline chloride and urea (1:2 molar ratio) is prepared.
-
Diisobutylamine (10 mmol) and allyl alcohol (15 mmol) are mixed in the DES.
-
The reaction is heated to 100°C for 24 hours.
-
The product is extracted with ethyl acetate and purified via distillation.
Key Data :
Advantages :
DES enhances reaction efficiency through hydrogen-bonding interactions, activating the allylic alcohol. This method aligns with green chemistry principles but requires longer reaction times compared to halide-based approaches.
Comparative Analysis of Methods
| Parameter | Alkylation with Allyl Halides | Transition-Metal Catalysis | DES-Mediated Alkylation |
|---|---|---|---|
| Yield | 77–85% | 72–78% | 60–65% |
| Reaction Time | 18–24 hours | 12 hours | 24 hours |
| Regioselectivity | Moderate | High | Low |
| Environmental Impact | Moderate (halide waste) | Low (catalyst recycling) | High (solvent-free) |
Q & A
Basic: What are the recommended synthesis methods and analytical techniques for confirming the structure of N,N-Bis(2-methylpropyl)prop-1-en-1-amine?
Answer:
Synthesis typically involves alkylation of a primary amine with 2-methylpropyl halides or via reductive amination of aldehydes/ketones. For example, coupling 2-methylpropyl groups to prop-1-en-1-amine precursors under controlled pH and temperature minimizes side reactions. Post-synthesis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve alkyl chain environments and the propenyl group’s geometry. X-ray crystallography (using software like SHELX ) may resolve stereochemical ambiguities. Safety protocols for handling volatile amines (e.g., ventilation, PPE) are critical, as outlined in SDS for structurally similar compounds like diisobutylamine .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Discrepancies between NMR, IR, or MS data may arise from conformational flexibility, impurities, or tautomerism. A methodological approach includes:
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) simulations).
- Crystallographic analysis : Use single-crystal X-ray diffraction (via SHELX or ORTEP ) to unambiguously determine bond lengths and angles.
- Dynamic NMR : Probe temperature-dependent spectral changes to identify rotational barriers in the propenyl or alkyl groups.
- High-resolution MS : Confirm molecular formula accuracy to rule out isotopic or fragmentation artifacts.
Basic: What safety precautions are essential for handling this compound?
Answer:
Key precautions include:
- Ventilation : Use fume hoods to mitigate inhalation risks, as volatile amines (e.g., diisobutylamine) have low flash points (~29°C) .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption, similar to protocols for N,N,N',N'-tetramethylpropanediamine .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose per hazardous waste regulations .
Advanced: How to mitigate nitrosamine formation risks in reactions involving this compound?
Answer:
Secondary amines like this compound can form carcinogenic nitrosamines in the presence of nitrosating agents (e.g., NOₓ, nitrites). Mitigation strategies include:
- Process design : Avoid nitrite-containing reagents or water sources with nitrite contamination .
- Scavengers : Add ascorbic acid or α-tocopherol to quench nitrosating agents.
- Analytical monitoring : Use LC-MS/MS to detect trace nitrosamines (detection limit <1 ppm).
- Reaction conditions : Conduct syntheses at neutral pH and low temperatures to slow nitrosation kinetics .
Basic: What computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Molecular dynamics (MD) simulations : Model steric effects of the bulky 2-methylpropyl groups on reaction pathways.
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Docking studies : For biological applications, assess interactions with enzymes or receptors using software like AutoDock.
PubChem-derived structural data (e.g., SMILES, InChI keys ) can initialize these models.
Advanced: How to design experiments for stereochemical analysis of reactions involving this compound?
Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
- Circular dichroism (CD) : Correlate optical activity with absolute configuration.
- X-ray crystallography : Resolve crystal structures of intermediates or products (via SHELX ) to assign stereochemistry.
- Kinetic resolution : Monitor enantiomeric excess (ee) via time-dependent NMR or polarimetry.
Basic: How to optimize reaction conditions to minimize by-products?
Answer:
- Temperature control : Lower temperatures reduce thermal decomposition; diisobutylamine derivatives degrade above 100°C .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling efficiency.
- Solvent selection : Use aprotic solvents (e.g., THF) to avoid nucleophilic interference.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry.
Advanced: What strategies assess the compound’s stability under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the propenyl group).
- pH-rate profiling : Determine rate constants for degradation at different pH levels to model shelf-life.
- Accelerated stability testing : Use elevated temperatures (40–60°C) to simulate long-term storage .
Basic: What are best practices for scaling up synthesis from lab to pilot scale?
Answer:
- Process intensification : Optimize mixing efficiency to manage exothermic reactions.
- Safety protocols : Install pressure relief devices and redundant temperature controls, as recommended for volatile amines .
- Purification : Transition from column chromatography to distillation or recrystallization.
- Quality control : Implement inline PAT (process analytical technology) tools like NIR spectroscopy.
Advanced: How to evaluate ecological toxicity of this compound?
Answer:
- QSAR modeling : Predict biodegradation and bioaccumulation using quantitative structure-activity relationships.
- Aquatic toxicity assays : Test effects on Daphnia magna or algae growth (OECD 201/202 guidelines).
- Soil mobility studies : Conduct column leaching experiments to assess groundwater contamination risks.
- Microbial degradation : Monitor compound breakdown in activated sludge (OECD 301B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
